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Compound of Interest

Compound Name: 1-Bromonaphthalene

Cat. No.: B7761076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Bromonaphthalene is an aromatic organic compound that serves as a versatile synthetic

intermediate in a wide range of chemical applications, from the synthesis of pharmaceuticals

and agrochemicals to the development of novel organic materials.[1] Its naphthalene core,

functionalized with a bromine atom, allows for a variety of chemical transformations, making it a

valuable building block in organic chemistry.[2] This technical guide provides a comprehensive

overview of 1-bromonaphthalene, including its chemical and physical properties, detailed

experimental protocols for its synthesis and key reactions, and an exploration of its

toxicological profile and metabolic fate.

Physicochemical Properties
1-Bromonaphthalene is a colorless to light yellow oily liquid with a pungent odor.[3] A

summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-Bromonaphthalene
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Property Value Reference(s)

CAS Number 90-11-9 [2]

Molecular Formula C₁₀H₇Br [2]

Molecular Weight 207.07 g/mol

Appearance
Colorless to light yellow oily

liquid

Melting Point -1 to -2 °C

Boiling Point 281 °C (at 1013 hPa)

132-135 °C (at 12 mmHg)

Density 1.48 g/mL at 20 °C

Refractive Index (n20/D) 1.6570

Flash Point 110 °C

Solubility

Insoluble in water; miscible

with alcohol, ether, benzene,

and chloroform.

Synthesis of 1-Bromonaphthalene
The most common method for the synthesis of 1-bromonaphthalene is the direct electrophilic

bromination of naphthalene.

Experimental Protocol: Bromination of Naphthalene
This protocol describes the synthesis of 1-bromonaphthalene from naphthalene and bromine

in a carbon tetrachloride solvent.

Materials:

Naphthalene (512 g, 4 moles)

Carbon tetrachloride (275 g, 170 cc)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://en.wikipedia.org/wiki/1-Bromonaphthalene
https://en.wikipedia.org/wiki/1-Bromonaphthalene
https://www.benchchem.com/product/b7761076?utm_src=pdf-body
https://www.benchchem.com/product/b7761076?utm_src=pdf-body
https://www.benchchem.com/product/b7761076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7761076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bromine (707 g, 227 cc, 4.42 moles)

Powdered or granulated sodium hydroxide (20-30 g)

Procedure:

In a 2-liter flask equipped with a stirrer, reflux condenser, and a dropping funnel, place 512 g

of naphthalene and 275 g of carbon tetrachloride.

Warm the mixture on a steam bath to gentle boiling.

Slowly add 707 g of bromine from the dropping funnel over 3-4 hours.

After the addition is complete, continue to heat the mixture on the steam bath until the

evolution of hydrogen bromide ceases.

Distill the mixture from the steam bath under slightly reduced pressure to remove the carbon

tetrachloride.

To the residue, add 20-30 g of powdered or granulated sodium hydroxide and stir at 90–100

°C for four hours.

Transfer the liquid to a flask for fractional distillation and distill under reduced pressure.

The main fraction, consisting of 1-bromonaphthalene, is collected at 132–135 °C/12 mm.

Yield: 620-650 g (75-78% of the theoretical amount).
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Click to download full resolution via product page

Caption: Synthesis of 1-Bromonaphthalene Workflow

Chemical Reactivity and Key Reactions
1-Bromonaphthalene is a versatile precursor for a variety of naphthalene derivatives, primarily

through cross-coupling reactions and the formation of organometallic reagents.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an

organoboron compound and an organohalide, widely used for the formation of C-C bonds.

Materials:

1-Bromonaphthalene (1.0 mmol)

Phenylboronic acid (1.2 mmol)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

Base (e.g., K₂CO₃, 2.0-3.0 mmol)

Anhydrous solvent (e.g., Toluene, 5-10 mL)

Procedure:

To a dry Schlenk flask under an inert atmosphere, add 1-bromonaphthalene, phenylboronic

acid, and the base.

Add the palladium catalyst.

Add the anhydrous solvent.

Stir the reaction mixture at 80-110 °C and monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction mixture to room temperature.

Add water and extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography.
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Caption: Suzuki-Miyaura Coupling Workflow

Grignard Reagent Formation and Reaction
1-Bromonaphthalene readily forms a Grignard reagent, which is a powerful nucleophile for the

formation of new carbon-carbon bonds.

Materials:

Magnesium turnings (1.1 eq)

1-Bromonaphthalene (1.0 eq)
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Anhydrous Tetrahydrofuran (THF)

N,N-Dimethylformamide (DMF, 1.3 eq)

Iodine (a single crystal)

Procedure:

Flame-dry all glassware and cool under an inert atmosphere.

Place magnesium turnings and a crystal of iodine in the reaction flask.

Add anhydrous THF to cover the magnesium.

Slowly add a small portion of a solution of 1-bromonaphthalene in anhydrous THF to initiate

the reaction.

Once initiated, add the remainder of the 1-bromonaphthalene solution dropwise to maintain

a steady reflux.

After the addition is complete, stir the mixture at 50-60 °C for 1 hour.

Cool the Grignard reagent solution to room temperature.

In a separate flask, cool a solution of DMF in anhydrous THF to -78 °C.

Slowly transfer the Grignard reagent to the cooled DMF solution.

After the addition, allow the reaction to warm to room temperature and then quench with a

saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent, dry the organic layer, and purify by

chromatography.
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Caption: Grignard Reaction Workflow

Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal

alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.

Materials:

1-Bromonaphthalene (1.0 eq)

Terminal alkyne (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025 eq)

Copper(I) iodide (CuI, 0.05 eq)

Anhydrous solvent (e.g., THF/Et₃N 2:1 v/v)

Procedure:
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To a dry Schlenk flask under an inert atmosphere, add 1-bromonaphthalene, the palladium

catalyst, and copper(I) iodide.

Add the anhydrous solvent and degas the mixture.

Add the terminal alkyne.

Stir the reaction at room temperature or heat to 50-60 °C, monitoring by TLC.

Upon completion, cool the reaction mixture and dilute with a suitable organic solvent.

Wash with saturated aqueous ammonium chloride solution and brine.

Dry the organic layer, concentrate, and purify the crude product by silica gel column

chromatography.

1-Bromonaphthalene

Reaction Setup
(Inert Atmosphere)

Terminal Alkyne

Pd(PPh₃)₂Cl₂

CuI

Base/Solvent
(e.g., THF/Et₃N)

Room Temp or
50-60 °C

Workup:
Extraction &
Purification

1-Alkynylnaphthalene

Click to download full resolution via product page

Caption: Sonogashira Coupling Workflow
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Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of carbon-nitrogen bonds.

Materials:

1-Bromonaphthalene (1.0 eq)

Amine (1.2 eq)

Palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq)

Ligand (e.g., BINAP, 0.02-0.1 eq)

Base (e.g., NaOt-Bu, 1.4 eq)

Anhydrous solvent (e.g., Toluene)

Procedure:

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium

catalyst, ligand, and base.

Add 1-bromonaphthalene and the amine.

Add the anhydrous solvent.

Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring.

Monitor the reaction by TLC or GC-MS.

After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of

celite.

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

Purify the product by column chromatography.
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Caption: Buchwald-Hartwig Amination Workflow

Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an

alkene to form a substituted alkene.

Materials:

1-Bromonaphthalene (1.0 eq)

Alkene (1.1-1.5 eq)
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Palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 eq)

Ligand (e.g., PPh₃, 0.02-0.1 eq)

Base (e.g., Et₃N, 1.5-2.0 eq)

Solvent (e.g., DMF, Acetonitrile)

Procedure:

To a reaction vessel, add 1-bromonaphthalene, the palladium catalyst, and the ligand.

Add the solvent and the base.

Add the alkene.

Heat the reaction mixture (typically 80-120 °C) under an inert atmosphere.

Monitor the reaction by TLC or GC-MS.

Once complete, cool the mixture, dilute with water, and extract with an organic solvent.

Wash the organic layer, dry, and concentrate.

Purify the product by column chromatography.
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Caption: Heck Reaction Workflow

Biological Activity and Metabolism
While 1-bromonaphthalene itself is primarily used as a chemical intermediate, the

naphthalene scaffold is a known pharmacophore. Brominated naphthalenes have been

investigated for their potential anticancer activities, with some derivatives showing cytotoxicity

against various cancer cell lines. The mechanisms of action are thought to involve the inhibition

of signaling pathways crucial for cancer cell proliferation, such as the VEGFR-2 and Keap1-

Nrf2 pathways.
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The metabolism of naphthalene and its derivatives is a critical aspect of their toxicological

profile. The primary route of metabolism involves oxidation by cytochrome P450 enzymes to

form a highly reactive epoxide intermediate. This epoxide can then undergo several

transformations, including spontaneous rearrangement to naphthols, enzymatic hydration to

dihydrodiols, or conjugation with glutathione. The formation of reactive metabolites can lead to

cytotoxicity if cellular defense mechanisms, such as glutathione conjugation, are depleted.
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Caption: General Metabolic Pathway of Naphthalene

Safety and Handling
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1-Bromonaphthalene is harmful if swallowed and causes serious eye irritation. It is essential

to handle this chemical in a well-ventilated area, using appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and

eyes, and do not ingest or inhale. Store in a tightly closed container in a cool, dry place away

from incompatible materials such as strong oxidizing agents.

Table 2: GHS Hazard Information

Hazard Class Hazard Statement

Acute toxicity, Oral (Category 4) H302: Harmful if swallowed

Serious eye damage/eye irritation (Category 2A) H319: Causes serious eye irritation

Data sourced from multiple safety data sheets.

Conclusion
1-Bromonaphthalene is a cornerstone intermediate in organic synthesis, offering a gateway to

a vast array of functionalized naphthalene derivatives. Its reactivity in key cross-coupling

reactions makes it an indispensable tool for medicinal chemists and materials scientists. A

thorough understanding of its properties, synthetic methods, and reactivity, as well as its safety

and metabolic profile, is crucial for its effective and safe utilization in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7761076#1-bromonaphthalene-cas-number-90-11-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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